4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate 4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1965304-84-0
VCID: VC4609453
InChI: InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.044

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate

CAS No.: 1965304-84-0

Cat. No.: VC4609453

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.044

* For research use only. Not for human or veterinary use.

4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate - 1965304-84-0

Specification

CAS No. 1965304-84-0
Molecular Formula C9H6BrF3O2
Molecular Weight 283.044
IUPAC Name (4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C9H6BrF3O2/c1-5-4-6(2-3-7(5)10)15-8(14)9(11,12)13/h2-4H,1H3
Standard InChI Key OTVVCPVVNRFBCA-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br

Introduction

Chemical and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (4-bromo-3-methylphenyl) 2,2,2-trifluoroacetate, reflects its substitution pattern and functional groups. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₆BrF₃O₂
Molecular Weight283.04 g/mol
InChI KeyOTVVCPVVNRFBCA-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)OC(=O)C(F)(F)F)Br

The trifluoroacetyl group (CF₃COO−) introduces significant electronegativity, influencing the compound’s solubility and reactivity. The bromine atom at the para position and the methyl group at the meta position create steric and electronic effects that modulate its behavior in reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-3-methylphenyl 2,2,2-trifluoroacetate likely follows established protocols for aryl trifluoroacetates. A plausible route involves:

  • Preparation of 4-Bromo-3-methylphenol:
    Bromination of 3-methylphenol using HBr/H₂O₂ or N-bromosuccinimide (NBS) .

  • Trifluoroacetylation:
    Reaction with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine) to form the ester :

    4-Bromo-3-methylphenol+(CF3CO)2Obase4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate\text{4-Bromo-3-methylphenol} + (\text{CF}₃\text{CO})₂\text{O} \xrightarrow{\text{base}} \text{4-Bromo-3-methylphenyl 2,2,2-trifluoroacetate}

This method parallels the synthesis of related acetophenone derivatives, such as 4'-bromo-3'-methylacetophenone, which employs Grignard reactions followed by oxidation .

Optimization Considerations

  • Temperature Control: Exothermic reactions during TFAA addition necessitate cooling to 0–5°C .

  • Purification: Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) is typically used to isolate the product .

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

The compound’s trifluoroacetyl group serves as a protecting group for hydroxyl moieties in multi-step syntheses. For example:

  • Peptide Synthesis: Temporary protection of tyrosine residues during solid-phase peptide synthesis .

  • Agrochemicals: Intermediate in the synthesis of fluorinated pesticides, leveraging the metabolic stability imparted by the CF₃ group.

Cross-Coupling Reactions

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationAvoid skin contact
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Recent Advances and Future Directions

Despite its utility, detailed mechanistic studies and application reports remain scarce. Recent modifications to the compound’s PubChem entry (2025-04-05) suggest ongoing interest . Future research should explore:

  • Catalytic Applications: As a ligand in transition metal catalysis.

  • Material Science: Incorporation into fluorinated polymers for enhanced thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator